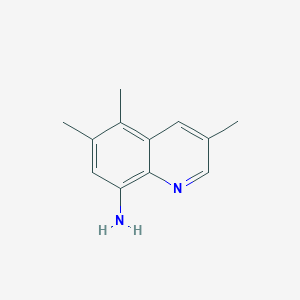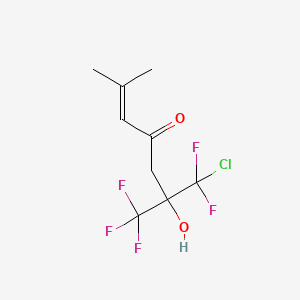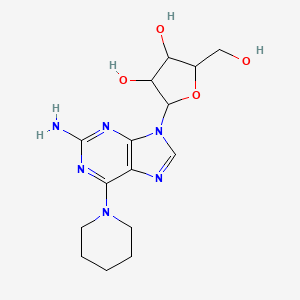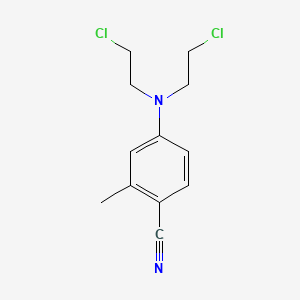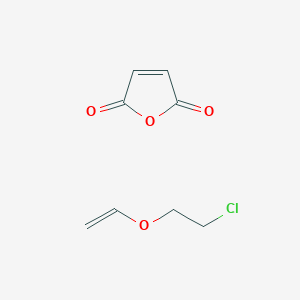
1-chloro-2-ethenoxyethane;furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-ethenoxyethane and furan-2,5-dione are two distinct chemical compounds. 1-chloro-2-ethenoxyethane is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. Furan-2,5-dione, also known as maleic anhydride, is an organic compound with the molecular formula C4H2O3. It is a cyclic anhydride of maleic acid and is widely used in the production of resins and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-chloro-2-ethenoxyethane can be synthesized through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50 degrees Celsius.
Furan-2,5-dione can be synthesized through the oxidation of furan or by the dehydration of maleic acid. The oxidation of furan involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The dehydration of maleic acid is typically carried out at elevated temperatures, around 200 degrees Celsius, in the presence of a dehydrating agent such as phosphorus pentoxide.
Industrial Production Methods: 1-chloro-2-ethenoxyethane is produced industrially by the chlorination of ethylene oxide. The process involves the reaction of ethylene oxide with chlorine gas in the presence of a catalyst, such as aluminum chloride, at temperatures between 50 and 100 degrees Celsius.
Furan-2,5-dione is produced industrially by the oxidation of benzene or butane. The oxidation of benzene involves the use of a vanadium pentoxide catalyst at temperatures around 400 degrees Celsius. The oxidation of butane is carried out in the presence of a molybdenum oxide catalyst at temperatures around 300 degrees Celsius.
Análisis De Reacciones Químicas
Types of Reactions: 1-chloro-2-ethenoxyethane undergoes various types of reactions, including nucleophilic substitution, elimination, and addition reactions. Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen chloride. Major products formed from these reactions include ethylene oxide, chloroethanol, and ethylene glycol.
Furan-2,5-dione undergoes various types of reactions, including hydrolysis, reduction, and Diels-Alder reactions. Common reagents used in these reactions include water, sodium borohydride, and dienes. Major products formed from these reactions include maleic acid, succinic acid, and various Diels-Alder adducts.
Aplicaciones Científicas De Investigación
1-chloro-2-ethenoxyethane is used in scientific research as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the study of nucleophilic substitution and elimination reactions.
Furan-2,5-dione is used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a reagent in the study of Diels-Alder reactions and as a precursor in the production of resins and coatings. In biology and medicine, furan-2,5-dione is used in the study of enzyme inhibition and as a potential therapeutic agent.
Mecanismo De Acción
1-chloro-2-ethenoxyethane exerts its effects through nucleophilic substitution and elimination reactions. The molecular targets involved in these reactions include nucleophiles such as hydroxide ions and alkoxide ions. The pathways involved in these reactions include the formation of transition states and the breaking and forming of chemical bonds.
Furan-2,5-dione exerts its effects through hydrolysis, reduction, and Diels-Alder reactions. The molecular targets involved in these reactions include water molecules, reducing agents, and dienes. The pathways involved in these reactions include the formation of intermediates and the breaking and forming of chemical bonds.
Comparación Con Compuestos Similares
1-chloro-2-ethenoxyethane is similar to other chlorinated ethers, such as 1-chloro-2-ethoxyethane and 2-chloroethyl ethyl ether. it is unique in its ability to undergo both nucleophilic substitution and elimination reactions.
Furan-2,5-dione is similar to other cyclic anhydrides, such as phthalic anhydride and succinic anhydride. it is unique in its ability to undergo Diels-Alder reactions and its use as a building block in the synthesis of various organic compounds.
List of Similar Compounds:- 1-chloro-2-ethoxyethane
- 2-chloroethyl ethyl ether
- Phthalic anhydride
- Succinic anhydride
Propiedades
Número CAS |
27815-94-7 |
|---|---|
Fórmula molecular |
C8H9ClO4 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
1-chloro-2-ethenoxyethane;furan-2,5-dione |
InChI |
InChI=1S/C4H7ClO.C4H2O3/c1-2-6-4-3-5;5-3-1-2-4(6)7-3/h2H,1,3-4H2;1-2H |
Clave InChI |
SGIHDMYQCJBUAU-UHFFFAOYSA-N |
SMILES canónico |
C=COCCCl.C1=CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


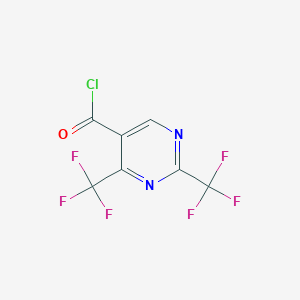

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
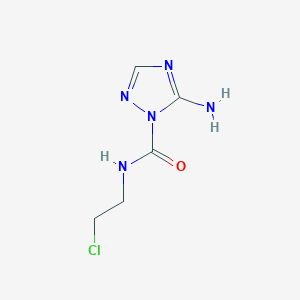
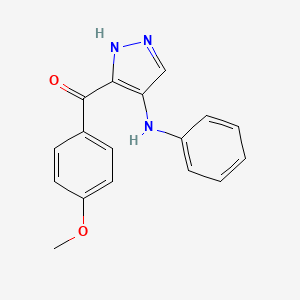
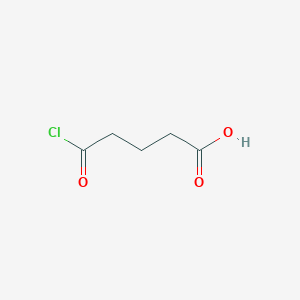
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
